molecular formula C13H17Cl2NO B14168177 3,4-dichloro-N,N-di(propan-2-yl)benzamide CAS No. 17271-13-5

3,4-dichloro-N,N-di(propan-2-yl)benzamide

Cat. No.: B14168177
CAS No.: 17271-13-5
M. Wt: 274.18 g/mol
InChI Key: UNOSTPUGMODIOA-UHFFFAOYSA-N
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Description

3,4-dichloro-N,N-di(propan-2-yl)benzamide is an organic compound with the molecular formula C13H17Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3 and 4 positions on the benzene ring and two isopropyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N,N-di(propan-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with diisopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 60°C

    Reaction Time: 2-6 hours

The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:

    Preparation of 3,4-dichlorobenzoyl chloride: This is achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride or oxalyl chloride.

    Reaction with diisopropylamine: The 3,4-dichlorobenzoyl chloride is then reacted with diisopropylamine in the presence of a base.

    Purification: The crude product is purified using industrial-scale techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N,N-di(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide.

    Hydrolysis: 3,4-dichlorobenzoic acid and diisopropylamine.

Scientific Research Applications

3,4-dichloro-N,N-di(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N,N-di(propan-2-yl)benzamide
  • 3,4-dichloro-N,N-diethylbenzamide
  • 3,4-dichloro-N,N-dimethylbenzamide

Uniqueness

3,4-dichloro-N,N-di(propan-2-yl)benzamide is unique due to the specific positioning of the chlorine atoms and the isopropyl groups. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific applications compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

CAS No.

17271-13-5

Molecular Formula

C13H17Cl2NO

Molecular Weight

274.18 g/mol

IUPAC Name

3,4-dichloro-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C13H17Cl2NO/c1-8(2)16(9(3)4)13(17)10-5-6-11(14)12(15)7-10/h5-9H,1-4H3

InChI Key

UNOSTPUGMODIOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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